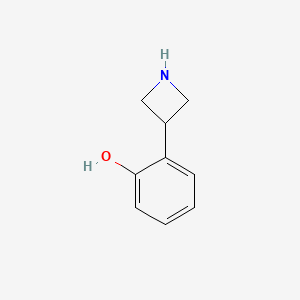![molecular formula C8H15NO2 B13524677 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid CAS No. 6331-07-3](/img/structure/B13524677.png)
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is a compound with the molecular formula C8H15NO2. It is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives .
Aplicaciones Científicas De Investigación
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1S,3S)-3-(2-aminothiazol-4-yl)-2,2-dimethylcyclobutyl]acetic acid: Similar structure but with an additional thiazole ring.
2-[(1S,3S)-3-(tert-butoxycarbonyl)amino]cyclobutyl]acetic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. Its structural rigidity and functional groups make it a versatile compound for various applications .
Propiedades
Número CAS |
6331-07-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
RMKJBBVOFCLYBL-WDSKDSINSA-N |
SMILES isomérico |
CC1([C@@H](C[C@@H]1N)CC(=O)O)C |
SMILES canónico |
CC1(C(CC1N)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


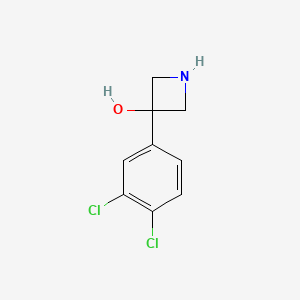

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
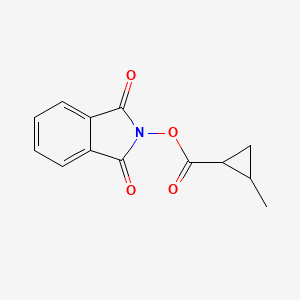
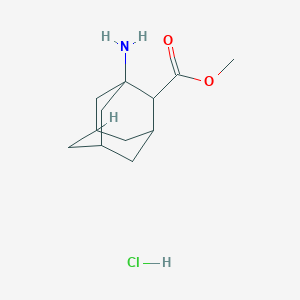
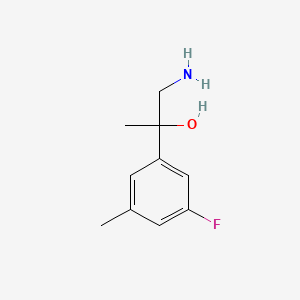

![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)



